3,5-Dimethyldocosane
Description
The compound 3,5-Dimethyldocosane is a branched alkane with a 22-carbon backbone and methyl groups at positions 3 and 3. These analogs share similar substitution patterns (3,5-dimethyl or dihalogen groups) and provide insights into how branching, halogenation, and functional groups influence chemical and biological properties.
Properties
CAS No. |
13897-12-6 |
|---|---|
Molecular Formula |
C24H50 |
Molecular Weight |
338.7 g/mol |
IUPAC Name |
3,5-dimethyldocosane |
InChI |
InChI=1S/C24H50/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(4)22-23(3)6-2/h23-24H,5-22H2,1-4H3 |
InChI Key |
GMIWDDHRSAWZAW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(C)CC(C)CC |
Synonyms |
3,5-Dimethyldocosane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence highlights several 3,5-disubstituted compounds, though none directly address 3,5-Dimethyldocosane. Below is a comparative analysis of structurally related compounds from the provided materials:
3,5-Dimethylpyrazole (DMP)
- Structure : A pyrazole ring with methyl groups at positions 3 and 4.
- Properties : Acts as a nitrification inhibitor in soil systems. Its efficacy is linked to its ability to block enzymatic pathways in ammonia-oxidizing bacteria .

Data :
Property Value Molecular formula C₅H₈N₂ Molecular weight 96.13 g/mol Boiling point 204–206°C Solubility in water 1.2 g/L (20°C)
3,5-Dimethylbenzoic Acid
- Structure : A benzoic acid derivative with methyl groups at positions 3 and 5.
- Properties : Used in thermochemical studies due to its stable aromatic structure. Exhibits strong hydrogen-bonding capacity via the carboxylic acid group .
Thermochemical Data :
Property Value ΔfH°gas (formation) -443.2 kJ/mol CAS number 499-06-9 IUPAC InChIKey UMVOQQDNEYOJOK-UHFFFAOYSA-N
3,5-Dibromo-salicylaldehyde Nickel(II) Complexes
- Structure : Nickel(II) complexes with 3,5-dibromo-salicylaldehyde and auxiliary ligands (e.g., phenanthroline derivatives).
- Properties :
- DNA Interaction : Bind to DNA via intercalation, with binding constants (Kb) ranging from 10⁴ to 10⁵ M⁻¹ .
- Serum Albumin Affinity : Exhibit reversible binding to human serum albumin (HSA) with K values comparable to clinically used drugs (10⁴–10⁵ M⁻¹) .
- Coordination Geometry : Distorted octahedral geometry around Ni(II), confirmed by X-ray crystallography .
Key Differences Between Analogs and this compound
Functional Groups: this compound is a nonpolar alkane, whereas analogs like 3,5-dimethylbenzoic acid and 3,5-dibromo-salicylaldehyde derivatives have polar functional groups (carboxylic acid, aldehyde, halogen), enabling hydrogen bonding and metal coordination . The nickel(II) complexes demonstrate bioactivity (DNA/protein binding) absent in pure hydrocarbons like this compound .
Applications: 3,5-Dimethylpyrazole: Agricultural nitrification inhibition . 3,5-Dibromo-salicylaldehyde complexes: Biomedical applications (e.g., anticancer, antimicrobial agents) .
Thermodynamic Stability :
- 3,5-Dimethylbenzoic acid has a high formation enthalpy (-443.2 kJ/mol), reflecting aromatic stability, while branched alkanes like this compound exhibit lower thermal stability due to weaker van der Waals interactions .
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